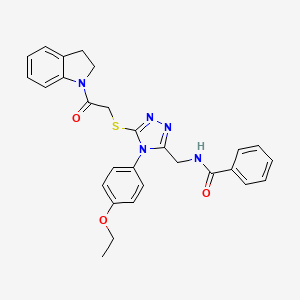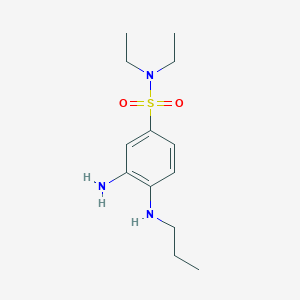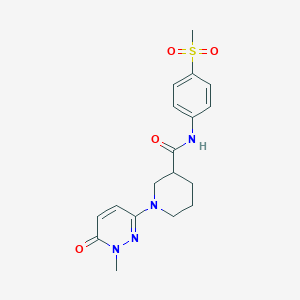![molecular formula C15H15NO4 B3014157 4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol CAS No. 1081122-65-7](/img/structure/B3014157.png)
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For instance, the Schiff base 3-{(E)-[(2-hydroxyphenyl)imino]methyl}benzene-1,2-diol was synthesized by condensation of 2,3-dihydroxybenzaldehyde and 2-aminophenol in water at room temperature . Similarly, another compound was prepared by condensing 4-aminoantipyrine and 4-methoxy-2-hydroxybenzaldehyde in methanol . These methods suggest that the synthesis of the compound might also involve a condensation step, possibly with a methoxyphenyl derivative and a hydroxybenzene derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray diffraction and density functional theory (DFT) calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide crystallizes in a triclinic system, and its molecular geometry was confirmed by DFT calculations . The dihedral angles between the rings and the orientation of substituents can significantly affect the molecular properties, as seen in the second monoclinic polymorph of a pyrazolone derivative .
Chemical Reactions Analysis
The reactivity of methoxyphenyl-containing compounds can be influenced by the presence of catalysts. For instance, the oxidation of 1-methoxy-4-(1-methylethyl)benzene was catalyzed by N-hydroxyphthalimide (NHPI) and transition metal salts, leading to different products depending on the reaction conditions . This indicates that the compound may also undergo oxidation reactions, potentially influenced by similar catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be deduced from their molecular structure and experimental data. The electronic properties such as HOMO and LUMO energies, as well as thermodynamic properties, were calculated for a related compound using DFT . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can provide insights into the chemical reactivity of the molecule . Additionally, the antioxidant properties of compounds can be determined using assays like the DPPH free radical scavenging test .
Scientific Research Applications
Catalytic Processes
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol is involved in catalytic processes. For example, its interaction with transition metals in a Schiff base yielded compounds via an unusual catalytic process involving OH and NH exchange (Ramadan & Al-Nasr, 2012).
Anticancer and Antioxidant Studies
This compound has been studied for its potential in anticancer and antioxidant applications. Ru(III) complexes of this compound showed significant in vitro anticancer activity against various cancer cell lines and exhibited notable antioxidant activity (Ejidike & Ajibade, 2016).
Synthetic Applications
It has been used in the synthesis of various organic compounds. One study demonstrates its application in the conversion of alcohols to thiols, indicating its role in facilitating complex chemical transformations (Nishio, 1993).
Complex Formation with Metal Ions
The compound's interactions with metal ions have been explored. A study focused on its complexes with divalent metal ions, investigating the nature and type of complexes formed, which is crucial in understanding its potential applications in various fields (Atabey et al., 2012).
Cytotoxic Activity
Synthesis and study of its derivatives have shown potential cytotoxic activity against human cancer cell lines. This suggests its relevance in developing novel pharmaceutical compounds (Ejidike & Ajibade, 2016).
Mechanism of Action
Target of Action
Based on its structure, it is a derivative of benzene and may interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
The compound, being an oxime derivative, can potentially undergo reactions with aldehydes and ketones to form oximes or hydrazine to form hydrazones . The nitrogen in the compound acts as a nucleophile, reacting with the partially positive carbon in these reactions .
Biochemical Pathways
Given its structure, it may be involved in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Result of Action
The formation of oximes or hydrazones could potentially alter the function of target proteins or enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the formation of oximes is an acid-catalyzed reaction .
properties
IUPAC Name |
4-[(Z)-N-hydroxy-C-[(2-methoxyphenyl)methyl]carbonimidoyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-20-15-5-3-2-4-10(15)8-13(16-19)12-7-6-11(17)9-14(12)18/h2-7,9,17-19H,8H2,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOIDMGLKRJTAK-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NO)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/O)/C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)
![2-Chloro-N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B3014076.png)


![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)
![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,11R,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3014085.png)

![8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3014088.png)



![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)
